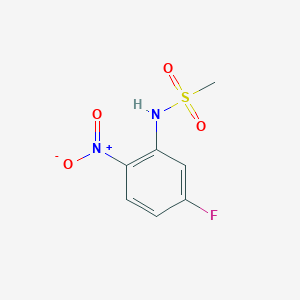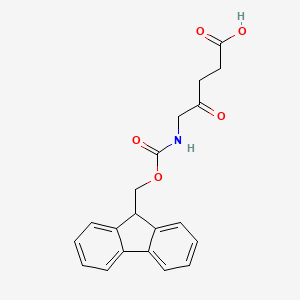
N-Fmoc-5-aminolevulinic acid
Descripción general
Descripción
N-Fmoc-5-aminolevulinic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted reactions during peptide chain assembly.
Mecanismo De Acción
Target of Action
Fmoc-5-aminolevulinic acid (Fmoc-ALA) is primarily used as a protecting group for amines in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The primary targets of Fmoc-ALA are therefore the amines that it protects during peptide synthesis.
Mode of Action
Fmoc-ALA acts as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with Fmoc-Cl . The Fmoc group is base-labile and can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-ALA is involved in the peptide synthesis pathway. It is used to protect amines during the synthesis process . After the peptide bond formation, the Fmoc group is removed, allowing the next amino acid to be added to the growing peptide chain .
Pharmacokinetics
It is known that the fmoc group is rapidly removed by a base .
Result of Action
The primary result of Fmoc-ALA’s action is the protection of amines during peptide synthesis . This allows for the controlled formation of peptide bonds without unwanted side reactions. After the peptide bond is formed, the Fmoc group is removed, allowing the next amino acid to be added to the growing peptide chain .
Action Environment
The action of Fmoc-ALA is highly dependent on the chemical environment. It requires a base for the removal of the Fmoc group . The reaction is typically carried out in an organic solvent such as N,N-dimethylformamide (DMF) . The reaction conditions, including temperature and pH, can also influence the efficiency of the Fmoc protection and deprotection processes .
Análisis Bioquímico
Biochemical Properties
5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxopentanoic acid plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The compound’s structure allows it to act as a substrate or inhibitor in these enzymatic reactions, influencing the activity of these enzymes. Additionally, it can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein folding and stability .
Cellular Effects
The effects of 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxopentanoic acid on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling proteins. This modulation can lead to changes in gene expression, impacting cellular metabolism and function. For instance, the compound can alter the expression of genes involved in metabolic pathways, leading to shifts in cellular energy production and utilization . Furthermore, it can affect cell proliferation and apoptosis, making it a valuable tool in cancer research and therapy .
Molecular Mechanism
At the molecular level, 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxopentanoic acid exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their activity. This binding is often mediated by hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxopentanoic acid can change over time. The compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that its effects on cellular function can persist for extended periods, with some changes in gene expression and cellular metabolism being observed even after the compound has been removed from the culture medium . This stability and persistence make it a useful tool for long-term biochemical studies.
Dosage Effects in Animal Models
The effects of 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxopentanoic acid vary with different dosages in animal models. At low doses, the compound can enhance cellular functions such as proliferation and differentiation. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis . These dose-dependent effects highlight the importance of careful dosage optimization in experimental settings to avoid adverse outcomes.
Metabolic Pathways
5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxopentanoic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, influencing metabolic flux and the levels of key metabolites in the cell . Understanding these pathways is crucial for predicting the compound’s effects on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxopentanoic acid is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake of the compound into cells, where it can accumulate in specific cellular compartments. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability . This transport and distribution are critical for its bioavailability and effectiveness in biochemical studies.
Subcellular Localization
The subcellular localization of 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxopentanoic acid is determined by its chemical properties and interactions with cellular components . It can be directed to specific compartments such as the nucleus, mitochondria, or endoplasmic reticulum through targeting signals and post-translational modifications. This localization can affect the compound’s activity and function, as it may interact with different biomolecules in these compartments
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-5-aminolevulinic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of Fmoc-protected amino acids, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Fmoc-5-aminolevulinic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, revealing the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.
Peptide Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.
Major Products
The major products formed from these reactions are peptides and proteins with specific sequences, which are crucial for various biological and chemical applications .
Aplicaciones Científicas De Investigación
N-Fmoc-5-aminolevulinic acid is extensively used in scientific research, particularly in the fields of:
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid hydrate
Uniqueness
N-Fmoc-5-aminolevulinic acid is unique due to its specific structure, which allows for the efficient protection and deprotection of the amino group during peptide synthesis. This makes it highly valuable in the synthesis of complex peptides and proteins .
Propiedades
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-13(9-10-19(23)24)11-21-20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-12H2,(H,21,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPYMFLIIGLEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624860 | |
| Record name | 5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160111-41-1 | |
| Record name | 5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


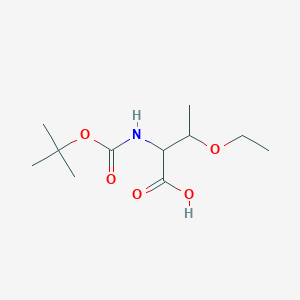
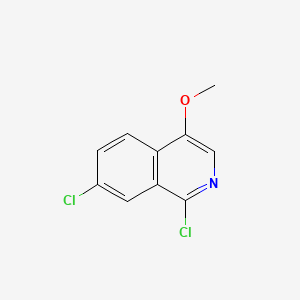
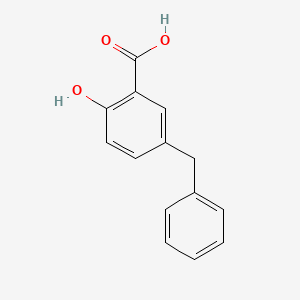





![4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde](/img/structure/B1344078.png)

